molecular formula C32H50O5 B1506688 Carboxymethyl oleanolate

Carboxymethyl oleanolate

Cat. No.: B1506688
M. Wt: 514.7 g/mol
InChI Key: PWSMDEUHKJXBGS-HLGZDHECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxymethyl oleanolate (CAS 892869-45-3) is a semisynthetic derivative of oleanolic acid, a pentacyclic triterpenoid found in a wide variety of medicinal and edible plants such as olives, grapes, and apples . This compound is presented for research applications as a potential intermediate or active agent in pharmaceutical development and advanced material science. Its parent compound, oleanolic acid, is recognized for its broad pharmacological profile, which includes significant antioxidant activity through the neutralization of reactive oxygen species (ROS) and modulation of signaling pathways related to oxidative stress and inflammation . Studies on oleanolic acid have demonstrated anti-inflammatory effects by modulating key pathways such as AKT/NF-κB, which can decrease the expression of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, its hepatoprotective and potential cardioprotective properties have been investigated, highlighting its value in metabolic and cardiovascular disease research . The structural modification to create the carboxymethyl ester may enhance certain physicochemical properties, potentially improving solubility or integration into delivery systems. Research into similar triterpenoids has shown their utility as stabilizing components in drug delivery platforms , such as liposomes, where they can substitute for cholesterol to enhance stability and incorporate bioactive functions . This compound is supplied for research use only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to explore its potential in developing novel therapeutic compounds and advanced biomaterial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

2-[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbonyl]oxyacetic acid

InChI

InChI=1S/C32H50O5/c1-27(2)14-16-32(26(36)37-19-25(34)35)17-15-30(6)20(21(32)18-27)8-9-23-29(5)12-11-24(33)28(3,4)22(29)10-13-31(23,30)7/h8,21-24,33H,9-19H2,1-7H3,(H,34,35)/t21-,22-,23+,24-,29-,30+,31+,32-/m0/s1

InChI Key

PWSMDEUHKJXBGS-HLGZDHECSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC(=O)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCC(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Oleanolic Acid to Carboxymethyl Oleanolate

Strategies for Carboxymethylation at Specific Positions on the Oleanolic Acid Skeleton (e.g., C-28 Carboxyl Group, C-3 Hydroxyl Group)

The introduction of a carboxymethyl group (–CH₂COOH) onto the oleanolic acid (OA) backbone can be strategically directed to either the C-3 hydroxyl or the C-28 carboxyl position, resulting in structurally distinct isomers with different chemical properties.

Carboxymethylation at the C-3 Hydroxyl Group: This modification involves the etherification of the secondary hydroxyl group at the C-3 position. The most common strategy is an adaptation of the Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated by a strong base to form an alkoxide ion. This nucleophilic alkoxide then reacts with a carboxymethylating agent, typically an alkali salt of a haloacetic acid, such as sodium chloroacetate (B1199739) (ClCH₂COONa). wikipedia.orgwiley-vch.de

The general reaction is as follows:

Step 1: Alkalization: The C-3 hydroxyl group of oleanolic acid is activated with a base (e.g., sodium hydroxide) in a suitable solvent system to form the sodium oleanolate (B1249201) salt.

Step 2: Etherification: The activated oleanolic acid is then treated with sodium chloroacetate. The alkoxide at C-3 attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion and forming a C-3-O-carboxymethyl ether linkage. wikipedia.org

To prevent a competing reaction at the C-28 carboxyl group, it is often necessary to protect this group beforehand, for instance, by converting it into a methyl or benzyl (B1604629) ester. mdpi.com This protecting group can be removed in a subsequent step if the free carboxylate at C-28 is desired in the final product.

Carboxymethylation at the C-28 Carboxyl Group: Attaching a carboxymethyl moiety at the C-28 position involves forming an ester linkage. This results in an anhydridic structure where two carboxyl groups are linked via an oxygen atom. A common approach is to perform an esterification reaction between the C-28 carboxyl group of oleanolic acid and a protected form of glycolic acid (hydroxyacetic acid), such as its methyl or ethyl ester.

The strategy typically involves:

Activation of the C-28 Carboxyl Group: The carboxylic acid at C-28 is converted into a more reactive intermediate, such as an acyl chloride or a mixed anhydride. This can be achieved using reagents like oxalyl chloride or thionyl chloride. semanticscholar.org

Esterification: The activated C-28 intermediate is then reacted with a hydroxyacetic acid ester (e.g., methyl glycolate).

Deprotection: The ester group on the newly introduced carboxymethyl moiety is then hydrolyzed under basic or acidic conditions to yield the free carboxylic acid.

Alternatively, direct esterification can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govup.ac.za This method facilitates the direct condensation of the C-28 carboxyl group with glycolic acid, although protection of the glycolic acid's carboxyl group may still be necessary to prevent polymerization.

Reaction Conditions and Optimization Protocols for Carboxymethyl Oleanolate Synthesis

The synthesis of this compound requires careful control of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters for optimization include the choice of solvent, base, temperature, reaction time, and the molar ratio of reactants.

The carboxymethylation of hydroxyl groups, a well-established reaction in polysaccharide chemistry, provides a model for the derivatization of oleanolic acid's C-3 position. wiley-vch.de The process involves two main stages: alkalization and etherification. wiley-vch.de

Key Optimization Parameters:

Solvent System: The reaction is typically carried out in a non-aqueous organic solvent or a mixture of organic solvents and water to ensure the solubility of both the nonpolar oleanolic acid and the polar carboxymethylating agent. Isopropanol, ethanol, and their mixtures are commonly used. wiley-vch.de The solvent must facilitate the penetration of the base to activate the hydroxyl group.

Base Concentration: The concentration of the base (e.g., NaOH) is critical. A sufficient concentration is needed to swell the substrate and catalyze the reaction. However, excessively high concentrations can lead to the formation of byproducts like sodium glycolate (B3277807) from the reaction between NaOH and sodium chloroacetate. wiley-vch.de

Molar Ratio: The molar ratio of the carboxymethylating agent (e.g., sodium chloroacetate) to oleanolic acid directly influences the degree of substitution. Optimization studies typically vary this ratio to find the point of maximum yield before side reactions become dominant.

Temperature and Time: The reaction temperature affects the rates of both the desired carboxymethylation and undesirable side reactions. Temperatures are often maintained in the range of 50-70°C. mdpi.com Reaction times are also optimized, as prolonged exposure to high temperatures can lead to degradation of the product. mdpi.com

Interactive Data Table: General Reaction Conditions for Carboxymethylation
ParameterCondition/ReagentPurpose/ConsiderationReference
Target PositionC-3 Hydroxyl (Etherification)Forms a C-O-C bond. Requires activation of the hydroxyl group. wikipedia.org
Target PositionC-28 Carboxyl (Esterification)Forms an ester linkage. Requires activation of the carboxyl group. nih.govup.ac.za
SolventIsopropanol, Ethanol, THF, DMFSolubilizes reactants and facilitates the reaction. Polarity is a key factor. wiley-vch.demdpi.com
Base (for C-3)Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH)Activates the C-3 hydroxyl group to form a nucleophilic alkoxide. wiley-vch.desemanticscholar.org
Coupling Agent (for C-28)DCC, EDCI/DMAPPromotes direct condensation of the carboxyl group with an alcohol. nih.govmdpi.com
Carboxymethylating AgentSodium Chloroacetate (ClCH₂COONa), Chloroacetic AcidProvides the carboxymethyl group. wikipedia.orgnoaa.gov
Temperature50 - 70 °COptimized to balance reaction rate against byproduct formation and degradation. mdpi.com
Reaction Time2 - 24 hoursSufficient time for reaction completion; monitored by techniques like TLC. semanticscholar.orgnih.gov

Green Chemistry Approaches in Oleanolate Derivatization

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of oleanolic acid derivatization, green chemistry principles can be applied to reduce waste, avoid hazardous solvents, and lower energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation is an effective energy source for accelerating organic reactions. nih.govfccollege.ac.in It can significantly reduce reaction times from hours to minutes, often leading to higher yields and fewer side products compared to conventional heating. nih.gov The synthesis of oleanolic acid derivatives, including esterification and amidation, can be enhanced by microwave-assisted methods, which offer rapid and uniform heating. mdpi.com This technique could be applied to carboxymethylation to improve efficiency.

Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) or benzene (B151609) with more environmentally friendly alternatives is a core principle of green chemistry. Water, ethanol, or bio-derived solvents are preferred where possible. mdpi.com For oleanolic acid derivatization, the development of protocols in aqueous systems or the use of recyclable catalysts represents a significant green advancement.

Synthesis of Advanced this compound Derivatives for Research Purposes

Once this compound is synthesized, its structure provides new handles for further chemical modification. The newly introduced carboxyl group, along with the original functional group at the other end of the molecule (e.g., the C-28 carboxyl if carboxymethylation occurred at C-3), can be used to create more complex derivatives for specialized research applications.

Esterification and amidation are fundamental reactions used to modify the carboxyl groups of oleanolic acid and its derivatives. These reactions are employed to conjugate other molecules, such as amino acids, peptides, or fluorescent probes.

Esterification: The carboxyl group of this compound can be esterified by reacting it with various alcohols in the presence of an acid catalyst or using coupling agents like DCC. nih.gov This strategy is used to attach molecular fragments that can modulate the compound's properties. For instance, esterification with N-hydroxysuccinimide creates an activated ester that is highly reactive towards primary amines, facilitating further conjugation.

Amidation: The formation of an amide bond is a common strategy for linking amino acids or other amine-containing molecules to the oleanolic acid scaffold. bilkent.edu.trnih.gov The carboxyl group is typically activated using coupling reagents like EDCI/DMAP or by converting it to an acyl chloride. mdpi.combilkent.edu.tr This activated intermediate then readily reacts with the amine group of the target molecule to form a stable amide linkage. This approach has been used extensively to create libraries of oleanolic acid-amino acid conjugates. researchgate.netmdpi.com

The synthesis of hybrid molecules, where two or more distinct pharmacophores are covalently linked, is a powerful strategy in drug discovery and chemical biology. This compound serves as a versatile scaffold for creating such hybrids. up.ac.zamdpi.com

The terminal carboxyl groups of the derivative act as chemical handles for conjugation. Using the amidation and esterification strategies described above, a wide variety of molecules can be attached, including:

Other Bioactive Molecules: Oleanolic acid has been conjugated with other known drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), to create hybrid compounds with potentially synergistic or novel activities. nih.govresearchgate.net

Fluorescent Dyes: For use as research probes, this compound can be linked to fluorescent molecules (fluorophores). These conjugates allow for the visualization and tracking of the molecule's distribution and interaction within biological systems.

Targeting Ligands: To direct the molecule to specific cells or tissues, it can be conjugated to ligands that bind to particular receptors. For example, conjugation with amino acids or peptides can alter cellular uptake and distribution. mdpi.comnih.gov

The design of these hybrid molecules often incorporates a linker or spacer between the oleanolic acid core and the conjugated molecule to ensure that each component can adopt its optimal conformation for biological activity.

Interactive Data Table: Examples of Advanced Oleanolic Acid Derivatives
Derivative TypeSynthetic StrategyReagentsPurposeReference
C-28 Amino Acid AmidesAmidationOA, Amino Acid Ester, DCC, DMAPEnhance cytotoxic efficiency for cancer research. bilkent.edu.trresearchgate.net
C-3 NSAID EstersEsterificationOA, NSAID (e.g., Ibuprofen), DCC, DMAPCreate hybrid compounds with potential anti-inflammatory activity. nih.govresearchgate.net
C-3 Amino Acid EstersEsterificationOA (with protected C-28), Cbz-Amino Acid, EDCI, DMAPImprove hydrophilicity and biological activity. mdpi.commdpi.com
C-28 Linked DimersAmidationOA, Diamine linker, Coupling agentsInvestigate the effect of spacer length on anti-tumor activity. nih.gov
C-28 Amide ConjugatesAmidation via Acyl ChlorideOA, Oxalyl Chloride, various aminesDevelop ligands for specific biological targets like VEGF promoter i-motif. semanticscholar.orgnih.gov

Preclinical Pharmacological Investigations of Carboxymethyl Oleanolate in Disease Models

Anti-Inflammatory Effects in In Vitro and In Vivo Models

Oleanolic acid has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanisms of action involve the suppression of key inflammatory pathways, reduction of pro-inflammatory molecules, and limitation of immune cell migration to sites of inflammation.

Inhibition of Pro-Inflammatory Cytokines and Mediators (e.g., TNF-α, IL-6, HMGB1, Nitric Oxide)

Oleanolic acid has been shown to effectively suppress the production of several critical mediators of inflammation. In studies involving human umbilical vein endothelial cells (HUVECs), oleanolic acid inhibited the production of tumor necrosis factor-alpha (TNF-α) and the release of high mobility group box 1 (HMGB1), a late-phase inflammatory mediator. nih.govnih.govskku.edu This inhibition of HMGB1 is significant, as high levels of this protein are often correlated with poor prognosis in severe inflammatory conditions. nih.gov

Further investigations in cellular models revealed that oleanolic acid can repress the lipopolysaccharide (LPS)-induced production of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner and also reduce the gene expression of TNF-α. nih.gov The compound also mitigates the generation of nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects at high concentrations. nih.govnih.gov Research shows oleanolic acid can inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov This effect is partly mediated through the inhibition of the NF-κB transcription factor, a central regulator of inflammatory gene expression. nih.govnih.gov

Table 1: Summary of Oleanolic Acid's Effects on Pro-Inflammatory Mediators
MediatorModel SystemObserved EffectReference
TNF-αLPS-stimulated HUVECs; BV2 MicrogliaSuppressed production and gene expression nih.govnih.govnih.gov
IL-6LPS-stimulated BV2 MicrogliaRepressed production nih.gov
HMGB1LPS-stimulated HUVECsInhibited release nih.govskku.edu
Nitric Oxide (NO)LPS-stimulated BV2 Microglia; KeratinocytesReduced release via iNOS inhibition nih.govnih.gov

Modulation of Inflammatory Cell Infiltration and Leukocyte Adhesion

A critical step in the inflammatory response is the migration of leukocytes from the bloodstream into tissues. Oleanolic acid has been found to interfere with this process. In HUVEC models, it inhibits the expression of cell adhesion molecules (CAMs), such as VCAM-1 and ICAM-1, which are necessary for leukocytes to adhere firmly to the blood vessel wall before migrating. nih.govproquest.comdntb.gov.ua By suppressing CAM expression, oleanolic acid effectively reduces the adhesion and subsequent transendothelial migration of monocytes. nih.govproquest.com

In vivo studies support these findings, demonstrating that oleanolic acid can suppress carboxymethylcellulose-induced leukocyte migration. nih.govproquest.com Furthermore, it has been shown to down-regulate the HMGB1-dependent adhesion and migration of monocytic cells. nih.govskku.edu Some research suggests that oleanolic acid may function as an allosteric agonist of the integrin αMβ2, a receptor on myeloid cells. frontiersin.org This action enhances cell adhesion, which paradoxically decreases their migratory activity and accumulation in inflamed tissues. frontiersin.org

Antioxidant Properties and Oxidative Stress Mitigation

Oleanolic acid exhibits potent antioxidant activities, protecting cells and tissues from damage caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This protection is achieved through multiple mechanisms, including direct radical scavenging and the enhancement of endogenous antioxidant defenses. mdpi.com

Direct Reactive Oxygen Species (ROS) Scavenging

Oleanolic acid has been shown to directly neutralize harmful free radicals. Studies have demonstrated its capacity to scavenge superoxide (B77818) anions (•O2−) and hydroxyl radicals (•OH). mdpi.com In cellular models, such as human keratinocytes and microglial cells, pretreatment with oleanolic acid effectively reduces the intracellular accumulation of ROS induced by oxidative stressors. nih.govnih.govmdpi.com This direct ROS scavenging prevents oxidative damage to crucial cellular components like lipids, proteins, and DNA. mdpi.commdpi.com

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione (B108866) Peroxidase, Catalase)

Beyond direct scavenging, oleanolic acid reinforces the body's own antioxidant defenses. It has been shown to restore the levels of key antioxidant enzymes in cells under oxidative stress. nih.gov In a rat model of silicosis, treatment with oleanolic acid regulated the activities of superoxide dismutase (SOD) and glutathione peroxidase (GPX) in lung tissue. nih.gov Similarly, in a study on human umbilical vein endothelial cells, oleanolic acid recovered the activities of both SOD and catalase (CAT) that were suppressed by high-glucose conditions. nih.gov This enhancement of the endogenous antioxidant system provides a more sustained defense against oxidative stress. nih.gov

Table 2: Effect of Oleanolic Acid on Endogenous Antioxidant Enzymes
EnzymeModel SystemObserved EffectReference
Superoxide Dismutase (SOD)Silicotic rats; HUVECsRegulated/Restored activity nih.govnih.gov
Glutathione Peroxidase (GPX)Silicotic ratsRegulated activity nih.gov
Catalase (CAT)HUVECsRecovered activity nih.gov

Protection Against Oxidative Damage in Cellular and Animal Models

The culmination of oleanolic acid's antioxidant activities results in significant protection against oxidative damage in various disease models. In cellular studies, it has demonstrated a cytoprotective role in human keratinocytes and umbilical vein endothelial cells, preserving cell viability in the face of potent oxidative agents. nih.govnih.gov

In animal models, these protective effects are also evident. Oleanolic acid administration has been shown to reduce brain damage and improve neurological function in rats with ischemic stroke, an effect attributed to its antioxidant properties. mdpi.commdpi.com In a zebrafish model of atherosclerosis, an oleanolic acid formulation was observed to alleviate lipid deposition and cellular damage induced by oxidized lipoproteins. nih.gov Furthermore, in a rat model of lung fibrosis, oleanolic acid attenuated tissue damage and regulated markers of oxidative stress. nih.gov These findings underscore the potential of oleanolic acid and its derivatives to mitigate tissue injury where oxidative stress is a key pathological factor. oup.comnih.gov

Antidiabetic and Metabolic Regulation Studies in Preclinical Models

No specific studies on the effects of Carboxymethyl oleanolate (B1249201) on diabetes and metabolic regulation were identified. Consequently, there is no available data to report on the following subsections:

Anticancer Activities in In Vitro Cell Lines and In Vivo Xenograft Models

Similarly, no dedicated research on the anticancer activities of Carboxymethyl oleanolate was found. As a result, information for the following subsection is not available:

Tumor Growth Inhibition in Animal Models

Data from preclinical studies evaluating the direct inhibitory effect of this compound on tumor growth in animal models are not extensively available in the current body of scientific literature. While research has been conducted on related compounds, specific investigations detailing the impact of this compound on tumor volume, weight, and progression in xenograft or other animal cancer models are limited. Studies on oleanolic acid have shown significant inhibitory effects on the development of breast tumors in mice. nih.gov

Anti-Angiogenic Potential (e.g., VEGF Pathway Modulation)

The potential of this compound to inhibit angiogenesis, a critical process in tumor growth and metastasis, has been an area of interest. Angiogenesis is often driven by the Vascular Endothelial Growth Factor (VEGF) pathway. Investigations into oleanolic acid have demonstrated that it can suppress the activation of the STAT3 and SHH signaling pathways, which in turn inhibits the expression of the pro-angiogenic vascular endothelial growth factor A. nih.gov Furthermore, oleanolic acid has been shown to effectively inhibit VEGF-induced VEGFR-2 activation. nih.govnih.gov However, detailed in vivo studies specifically elucidating the modulatory effects of this compound on the VEGF pathway and subsequent reduction in microvessel density in tumor models are not widely reported.

Hepatoprotective Effects in Preclinical Liver Injury Models

The protective effects of this compound on the liver have been explored in various preclinical models of liver injury.

Protection Against Liver Injury and Fibrosis

Preclinical research suggests a potential role for this compound and its related compounds in mitigating liver damage. For instance, a novel derivative of oleanolic acid demonstrated a protective effect against carbon tetrachloride (CCl4)-induced liver injury and fibrosis in rats. nih.gov This was evidenced by histological improvements and a reduction in the expression of transforming growth factor β1 (TGF-β1), a key mediator of fibrosis. However, it is important to note that while low doses of oleanolic acid are hepatoprotective, higher doses and long-term use have been associated with cholestatic liver injury in mice. nih.gov

Table 1: Effects of an Oleanolic Acid Derivative on CCl4-Induced Liver Fibrosis in Rats

ParameterModel Group (CCl4)Low-Dose Treatment GroupHigh-Dose Treatment Group
Plasma AST (U/L)Significantly IncreasedSignificantly SuppressedSignificantly Suppressed
Plasma ALT (U/L)Significantly IncreasedSignificantly SuppressedSignificantly Suppressed
TGF-β1 ExpressionIncreasedReducedMarkedly Reduced

Note: This table is based on findings for a derivative of oleanolic acid and serves as an illustrative example of the potential effects of related compounds.

Alleviation of Cholestasis in Animal Models

Neuroprotective Effects in Experimental Models of Neurological Disorders

The potential of this compound to protect against neuronal damage has been investigated in models of ischemia and neurodegeneration.

Protection in Models of Ischemia and Neurodegeneration

In experimental models of cerebral ischemia-reperfusion injury in mice, pretreatment with oleanolic acid has been shown to alleviate brain damage. nih.gov Observed effects include a reduction in cerebral infarction area, decreased neurological symptom scores, and protection of the blood-brain barrier. nih.gov Long-term administration also demonstrated improvements in motor function and cognitive abilities. nih.gov The neuroprotective mechanisms are thought to involve anti-oxidative effects and modulation of neuroglia. nih.gov Another study demonstrated that oleanolic acid provides neuroprotection against ischemic stroke by inhibiting microglial activation and NLRP3 inflammasome activation. nih.govbiomolther.org While these findings for oleanolic acid are promising, dedicated studies on this compound are necessary to confirm its neuroprotective potential in models of ischemia and neurodegeneration.

Modulation of Microglial Activation

Microglia, the resident immune cells of the central nervous system, play a crucial role in brain homeostasis. frontiersin.org Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases. frontiersin.org Research into the effects of oleanolic acid, the parent compound of this compound, suggests a potential role in modulating microglial activity. In preclinical models, oleanolic acid has been shown to attenuate the activation of BV2 microglial cells induced by lipopolysaccharide (LPS). This modulation is associated with a reduction in the release of pro-inflammatory cytokines. mdpi.com

Chronically activated microglia contribute to neuronal damage through the continued production of inflammatory cytokines and reactive oxygen species. mdpi.com Therefore, the modulation of microglial activation towards a less inflammatory phenotype is considered a potential therapeutic strategy for neuroinflammatory and neurodegenerative conditions. frontiersin.org While direct studies on this compound are limited, the findings on oleanolic acid provide a basis for further investigation into its derivatives.

Antiviral Properties (e.g., HIV-1, Influenza A Virus, Hepatitis B Virus) in Research Settings

Derivatives of oleanolic acid have been the subject of research for their potential antiviral activities against a range of viruses, including Human Immunodeficiency Virus-1 (HIV-1), Influenza A virus, and Hepatitis B virus (HBV). nih.gov The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents, and natural products and their derivatives are a significant area of this research. nih.gov

HIV-1: Preclinical investigations have explored the anti-HIV-1 activity of oleanolic acid. Some studies suggest that its mechanism of action may involve the inhibition of viral entry into host cells. researchgate.net

Influenza A Virus: Several studies have highlighted the anti-influenza A virus potential of oleanolic acid derivatives. One study identified an oleanolic acid derivative, OA-10, which demonstrated significant antiviral activity against multiple subtypes of influenza A virus, including H1N1, H5N1, H9N2, and H3N2. mdpi.commdpi.com The mechanism of this derivative is believed to involve the inhibition of hemagglutinin-mediated viral entry. mdpi.com Further research has explored other derivatives, with one compound exhibiting potent anti-influenza activity by interacting with the HA protein to interfere with viral invasion. nih.gov Another study focused on C3-glycoconjugates of oleanolic acid, with one derivative showing strong activity against the influenza virus, potentially by targeting the viral envelope hemagglutinin (HA) and inhibiting the attachment of the virus to host cells. sioc-journal.cn

Hepatitis B Virus: Research has also been conducted on oleanolic acid derivatives as potential anti-Hepatitis B virus agents. In one study, several synthesized oleanolic acid derivatives were evaluated for their ability to inhibit HBV in vitro. One particular derivative, OA-4, showed significant activity against the secretion of HBsAg and HBeAg, as well as HBV DNA replication in HepG2.2.15 cells. mdpi.com The findings from these preclinical studies suggest that oleanolic acid derivatives are a promising area for the development of new antiviral therapies. mdpi.com

Virus Compound Studied Key Findings Proposed Mechanism of Action
HIV-1 Oleanolic acidInhibition of viral entry.Interference with the viral entry process. researchgate.net
Influenza A Virus Oleanolic acid derivative (OA-10)Antiviral activity against H1N1, H5N1, H9N2, and H3N2 subtypes. mdpi.comInhibition of hemagglutinin-mediated viral entry. mdpi.com
Influenza A Virus Oleanolic acid-linear amino derivative (Compound 10)Strong anti-influenza activity against H1N1. nih.govInterference with influenza invasion by interacting with HA protein. nih.gov
Influenza A Virus Oleanolic acid C3-glycoconjugate (12a)Strongest anti-influenza activity among tested compounds. sioc-journal.cnTargeting viral envelope hemagglutinin (HA) to inhibit viral attachment. sioc-journal.cn
Hepatitis B Virus Oleanolic acid derivative (OA-4)Significant inhibition of HBsAg and HBeAg secretion, and HBV DNA replication. mdpi.comInhibition of viral antigen secretion and DNA replication. mdpi.com

Renoprotective Effects in Kidney Disease Models

Preclinical studies using animal models of diabetic kidney disease have investigated the potential renoprotective effects of oleanolic acid. In a type 2 diabetic rat model, administration of oleanolic acid was found to ameliorate diabetic nephropathy. nih.gov The proposed mechanisms for this protective effect include the reduction of oxidative stress and endoplasmic reticulum stress. nih.gov

Further research in an experimental diabetic nephropathy model demonstrated that oleanolic acid administration had protective effects, which were observed through biochemical and histopathological parameters. nih.gov These studies suggest that oleanolic acid may exert its renoprotective effects by mitigating inflammation and oxidative stress within the kidneys. nih.gov While these findings are based on the parent compound, they provide a strong rationale for investigating the potential of this compound and other derivatives in the context of kidney disease.

Disease Model Compound Studied Key Findings Proposed Mechanism of Action
Type 2 diabetic rat model of diabetic nephropathyOleanolic acidAmelioration of diabetic nephropathy. nih.govReduction of oxidative stress and endoplasmic reticulum stress. nih.gov
Experimental diabetic nephropathy modelOleanolic acidProtective effects on biochemical and histopathological parameters. nih.govAnti-inflammatory and antioxidant effects. nih.gov

Other Investigated Biological Activities (e.g., Gastroprotective, Anti-Osteoporosis, Anti-Atherosclerotic)

Beyond the previously mentioned activities, oleanolic acid and its derivatives have been explored for a variety of other biological effects in preclinical research settings.

Gastroprotective Effects: The gastroprotective potential of oleanolic acid and its derivatives has been evaluated in experimentally induced gastric lesion models in rats and mice. In these studies, oleanolic acid demonstrated a dose-dependent protective effect against gastric ulcers induced by ethanol, aspirin, and pylorus ligature. nih.gov The gastroprotective activity of its methoxylated and acetylated derivatives was also confirmed. nih.gov

Anti-Osteoporosis Effects: The potential of oleanolic acid and its derivatives in the context of osteoporosis has been investigated. In an ovariectomy-induced osteoporotic rat model, oleanolic acid was found to exert an osteoprotective effect. nih.gov This effect was associated with the stimulation of osteoblastic differentiation of bone mesenchymal stem cells in vitro. nih.gov Furthermore, a quinoxaline (B1680401) derivative of oleanolic acid was shown to inhibit osteoclastic bone resorption and prevent bone loss in ovariectomized mice. nih.gov

Anti-Atherosclerotic Effects: The effects of oleanolic acid on atherosclerosis have been studied in various animal models, including C57BL/6J mice, low-density lipoprotein receptor knockout (LDLR-/-) mice, and rabbits. nih.gov The findings from these studies suggest that oleanolic acid may retard the development of atherosclerosis by influencing serum lipid levels, reducing lipid accumulation in the liver, and decreasing the intimal thickening of arteries. nih.gov The underlying mechanism may involve the regulation of genes related to lipid metabolism. nih.gov

Biological Activity Model Compound Studied Key Findings
Gastroprotective Ethanol, aspirin, and pylorus ligature-induced gastric ulcers in rats and miceOleanolic acid and its derivativesDose-dependent inhibition of gastric lesion formation. nih.gov
Anti-Osteoporosis Ovariectomy-induced osteoporotic ratsOleanolic acidExerted an osteoprotective effect and stimulated osteoblastic differentiation. nih.gov
Anti-Osteoporosis Ovariectomized miceQuinoxaline derivative of oleanolic acidInhibited osteoclastic bone resorption and prevented bone loss. nih.gov
Anti-Atherosclerotic C57BL/6J mice, LDLR-/- mice, and hyperlipidemic rabbitsOleanolic acidRetarded the development of atherosclerosis by improving lipid profiles and reducing arterial thickening. nih.gov

Structure Activity Relationships Sar of Carboxymethyl Oleanolate and Analogs

Impact of Carboxymethylation Position on Biological Potency and Selectivity (e.g., C-3 vs. C-28 Modifications)

The oleanolic acid scaffold offers two primary sites for chemical modification: the hydroxyl group at the C-3 position and the carboxyl group at the C-28 position. The location of modifications, such as carboxymethylation, significantly influences the resulting compound's biological profile.

Structural modifications to the C-28 carboxyl group, such as the formation of esters or amides, have been shown to significantly enhance antitumor activity. mdpi.commdpi.com This suggests that altering the polarity, steric bulk, or hydrogen bonding capability at this position is a key strategy for improving efficacy. For instance, creating dimers of oleanolic acid by joining two molecules through their C-28 carboxyl groups with various linkers has emerged as a promising approach to generate derivatives with potent pharmacological properties. mdpi.com The introduction of a carboxymethyl group at C-28, forming an ester, would modulate the molecule's polarity and its potential interactions with biological targets.

Simultaneously, the C-3 hydroxyl group is another critical site for derivatization. Modifications at this position, including oxidation to a keto group or the introduction of various side chains, can profoundly alter the molecule's biological efficacy. mdpi.comtandfonline.com These changes can affect solubility, membrane permeability, and specific interactions with target proteins. mdpi.com The antipruritic effect of oleanolic acid glycosides, for example, is dependent on the presence of a 3-O-glycoside moiety and a free 28-carboxyl group, indicating that modifications at both positions are critical and can have interdependent effects on activity. tandfonline.com The replacement of a hydroxyl group with a carboxymethyl group, as seen in the modification of polysaccharides, often enhances biological activity, a principle that can be applied to the C-3 position of oleanolic acid. nih.gov

Table 1: Impact of Modification Position on Biological Activity of Oleanolic Acid Derivatives
Modification PositionType of ModificationObserved Impact on Biological ActivityReference Example
C-28 (Carboxyl Group)Ester or Amide FormationSignificant increase in antitumor activity. mdpi.commdpi.comFormation of oleanolic acid dimers via C-28 linkage resulted in potent cytotoxic agents. mdpi.com
C-3 (Hydroxyl Group)Glycoside Moiety AdditionEssential for antipruritic effects (in combination with a free C-28 carboxyl group). tandfonline.comOleanolic acid 3-O-monodesmosides showed antipruritic effects, while derivatives lacking this feature did not. tandfonline.com
C-3 (Hydroxyl Group)Oxidation to Keto GroupMarked anti-tumor effects and cytotoxic activity. tandfonline.comA 3-oxo derivative of oleanolic acid significantly inhibited the growth of various cancer cell lines. tandfonline.com
C-3 and C-28Acetylation and MethylationShowed anti-inflammatory effects in various models. mdpi.com3-acetoxyoleanolic acid and 3-acetoxy, 28-methylester oleanolic acid demonstrated anti-inflammatory activity. mdpi.com

Role of the Oleanane (B1240867) Pentacyclic Triterpenoid (B12794562) Skeleton in Bioactivity

The oleanane pentacyclic triterpenoid skeleton is the foundational scaffold of carboxymethyl oleanolate (B1249201) and is fundamental to its biological activity. This rigid, condensed five-ring structure provides a specific three-dimensional conformation that serves as a template for the precise spatial arrangement of functional groups. frontierspartnerships.org This inherent structure is considered biocompatible and possesses an affinity for a variety of functional proteins, making it a privileged scaffold in medicinal chemistry. frontierspartnerships.org

The oleanane framework is often compared to the isomeric ursane (B1242777) skeleton, which differs only in the position of two methyl groups on the E-ring. In some studies, the oleanane skeleton has been associated with greater potency than the ursane skeleton, suggesting that even subtle changes in the core structure can significantly impact biological outcomes. sinica.edu.tw

Influence of Various Substituents and Linkers on Pharmacological Effects

Beyond the position of carboxymethylation, the introduction of diverse substituents and linkers onto the oleanane skeleton allows for the fine-tuning of pharmacological properties. These modifications can alter a compound's polarity, size, flexibility, and ability to form specific chemical bonds, thereby modulating its bioactivity.

Oleanolic acid is a chiral molecule possessing eight chiral centers, and its stereochemistry is a critical determinant of its biological activity. mdpi.comresearchgate.net The spatial arrangement of substituents around these chiral centers dictates how the molecule fits into and interacts with chiral biological targets like enzymes and receptors.

The configuration of the hydroxyl group at C-3 is particularly important; natural oleanolic acid has a 3β-OH configuration, and its 3α-OH isomers can exhibit different biological activities. mdpi.com Molecular docking studies have revealed significant differences in the binding energies of different stereoisomers, underscoring the importance of stereochemistry in protein-ligand interactions. nih.gov For instance, the ability of a particular stereoisomer to form a crucial hydrogen bond can be the decisive factor in its biological efficacy. nih.gov Furthermore, when side chains are introduced, their stereochemistry also plays a vital role. Studies on some oleanolic acid derivatives have shown that those with an (S) configuration in the side chain outperform their (R) configuration counterparts. nih.gov This highlights that the precise three-dimensional structure is paramount for optimal interaction with biological macromolecules.

For example, studies on oleanolic acid dimers connected at the C-28 position have explored linkers with varying numbers of carbon atoms (from 1 to 12) and have even incorporated cis- or trans-unsaturated bonds. mdpi.com These variations in linker length and rigidity directly impact the distance and relative orientation between the two triterpenoid units, which can be crucial for activity. In the development of anti-influenza agents, oleanolic acid trimers were designed with different linkers to interact with the homotrimeric hemagglutinin protein on the virus. acs.org The results demonstrated that the structure of the linker was critical for achieving potent, submicromolar inhibitory activity. acs.org In other cases, simple linkers like ethylidene have been chosen specifically to control the polarity of the final conjugate. nih.govmdpi.com

Table 2: Influence of Linker Design on the Activity of Oleanolic Acid Conjugates
Conjugate TypeLinker CharacteristicsImpact on ActivityReference Study
OA DimersSaturated alkane chains of 1-12 carbons; unsaturated bonds.Linker length and saturation status directly modulate cytotoxic activity.Oleanolic acid dimers were synthesized with various linkers to enhance cytotoxic activity. mdpi.com
OA TrimersVarious linkers and central regions via click chemistry.Linker structure was critical for achieving potent anti-influenza activity by optimizing interaction with the viral HA protein. acs.orgDesigned OA trimers showed robust potency against influenza A virus. acs.org
OA-Dithiocarbamate ConjugatesEthylidene linker.Chosen to simplify synthesis and control the polarity of the target molecules, leading to potent antitumor properties. nih.govmdpi.comConjugates exhibited up to 30-fold more potent antiproliferative effects than OA. mdpi.com

Advanced Analytical and Bioanalytical Methodologies for Carboxymethyl Oleanolate Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are indispensable for isolating Carboxymethyl oleanolate (B1249201) and determining its concentration in various samples. The choice of technique depends on the specific research objective, ranging from initial screening to high-resolution separation and precise quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., DAD, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Carboxymethyl oleanolate and related triterpenoids. Its versatility is enhanced by coupling with various detectors, providing both quantitative and qualitative information.

A common approach involves reverse-phase HPLC, often utilizing a C18 column. For instance, a method for the determination of oleanolic acid, the parent compound of this compound, has been developed using a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer, with detection at 210 nm. Such methods can be adapted for this compound, with adjustments to the mobile phase to account for the increased polarity imparted by the carboxymethyl group. The linearity of these methods is typically excellent, with correlation coefficients often exceeding 0.999.

For more complex matrices or when higher sensitivity and specificity are required, coupling HPLC with a mass spectrometer (HPLC-MS) is the preferred method. This allows for the accurate determination of the molecular weight of the analyte, aiding in its identification and providing an additional layer of confirmation.

Table 1: Representative HPLC Conditions for Triterpenoid (B12794562) Analysis

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water or Methanol/Phosphate Buffer
Detection UV (e.g., 210 nm), DAD, MS
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 35°C)

This table presents typical starting conditions for the HPLC analysis of oleanolic acid and its derivatives. Method optimization is necessary for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is a necessary prerequisite for GC-MS analysis. This process involves chemically modifying the compound to increase its volatility.

A common derivatization technique is trimethylsilylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS derivative of this compound is more amenable to GC separation. The subsequent mass spectrometry analysis provides a fragmentation pattern that is characteristic of the molecule, allowing for its identification.

It is important to note that the derivatization process itself can be influenced by the sample matrix, potentially leading to variations in analytical results. Therefore, careful method development and validation are crucial for accurate quantification using GC-MS.

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the initial screening of samples for the presence of this compound. It can also be employed for monitoring the progress of chemical reactions and for the preliminary purification of the compound.

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. For oleanolic acid derivatives, a common solvent system consists of a mixture of toluene, ethyl acetate, and formic acid.

The separated spots can be visualized under UV light or by spraying with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification.

Supercritical Fluid Chromatography (SFC) for Specialized Separations

Supercritical Fluid Chromatography (SFC) is a "greener" alternative to traditional HPLC that utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This technique offers several advantages, including faster analysis times and higher separation efficiency, due to the low viscosity and high diffusivity of supercritical fluids.

SFC has been successfully applied to the separation of various natural products, including pentacyclic triterpenoids. For the analysis of polar compounds like this compound, a modifier such as methanol is often added to the carbon dioxide mobile phase to increase its solvating power.

The coupling of SFC with mass spectrometry (SFC-MS) provides a powerful tool for the rapid and sensitive analysis of complex mixtures containing this compound. This approach has been shown to offer higher resolution and shorter run times compared to conventional reversed-phase liquid chromatography for similar compounds.

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are essential for the unambiguous identification and detailed structural analysis of this compound. These methods provide information about the molecular structure, connectivity of atoms, and spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule. The chemical shift of a proton is indicative of its electronic environment, and the coupling patterns between adjacent protons reveal their connectivity. For oleanolic acid derivatives, characteristic signals include those for the olefinic proton (around δ 5.48 ppm) and the various methyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. In oleanolic acid derivatives, the signals for the carboxylic acid carbon (around δ 181 ppm) and the olefinic carbons (around δ 123 and 146 ppm) are particularly informative.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. These techniques are invaluable for confirming the structure of this compound and for differentiating it from other isomers.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for the Oleanolic Acid Scaffold

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-12~5.48~123.8
C-3-~79.4
C-13-~146.1
C-28-~181.4

Data is for the parent compound, oleanolic acid, and will be modified by the presence of the carboxymethyl group.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal non-destructive technique for the structural elucidation of this compound by identifying its constituent functional groups. The analysis relies on the principle that chemical bonds vibrate at specific frequencies upon absorbing infrared radiation. The resulting spectrum provides a unique molecular fingerprint.

The FTIR spectrum of this compound is characterized by absorption bands indicative of its core oleanolic acid structure and the appended carboxymethyl group. The parent oleanane (B1240867) skeleton features a broad absorption band around 3500 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group at C-3 and the carboxylic acid moieties. nih.gov The introduction of the carboxymethyl group (-CH₂-COOH) enhances this region due to the additional carboxylic acid O-H group.

Table 1: Characteristic FTIR Absorption Bands for this compound This table is interactive. You can sort and filter the data.

Wavenumber (cm⁻¹) Functional Group Type of Vibration
~3500 (broad) O-H Stretching
2970-2850 C-H (in -CH₃, -CH₂) Stretching
1725-1700 C=O (in -COOH) Stretching
~1465 C-H Bending
~1386 C-H Bending
~1275 C-O Stretching

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for identifying its metabolites in biological samples.

The parent compound, oleanolic acid (C₃₀H₄₈O₃), has a molecular weight of 456.7 g/mol , and its mass spectrum typically shows a molecular ion peak [M+H]⁺ at m/z 457. unina.it For this compound, the molecular weight is increased by the addition of the carboxymethyl group (-CH₂COOH), resulting in an expected molecular ion peak at m/z 515. Upon collision-induced dissociation, the molecule undergoes characteristic fragmentation. A primary fragmentation pathway for oleanane-type triterpenoids is a retro-Diels-Alder reaction in the C-ring. researchgate.net Additionally, the carboxymethyl group provides unique fragmentation signatures, such as the neutral loss of the carboxyl group (-COOH, 45 Da) or the entire carboxymethyl moiety. libretexts.org

For metabolite identification, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is employed to analyze samples from in vitro or in vivo studies. nih.gov This technique allows for the detection of mass shifts corresponding to metabolic transformations. Phase I metabolism, such as hydroxylation, would result in an increase of 16 Da in the metabolite's mass. Phase II metabolism, such as glucuronidation (addition of a glucuronic acid moiety), would lead to an increase of 176 Da. By comparing the fragmentation patterns of the parent compound with those of the potential metabolites, the site of modification can often be determined.

Table 2: Predicted Mass Spectrometry Data for this compound This table is interactive. You can sort and filter the data.

m/z Value (Predicted) Ion/Fragment Identity Description
515 [M+H]⁺ Protonated molecular ion
497 [M-H₂O+H]⁺ Loss of a water molecule
470 [M-COOH+H]⁺ Loss of the carboxyl group
Varies Metabolite Ions e.g., [M+16+H]⁺ (Hydroxylation), [M+176+H]⁺ (Glucuronidation)

UV-Visible Spectroscopy for Purity and Quantitative Analysis

UV-Visible spectroscopy is a widely used analytical technique for the quantitative analysis and purity assessment of compounds. Its application for this compound is based on the principles of the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.

The chromophore in this compound, like its parent oleanolic acid, is the isolated carbon-carbon double bond within the pentacyclic structure. Saturated triterpenoid skeletons generally exhibit low UV absorption. nih.gov The maximum absorbance (λmax) for oleanolic acid is typically observed at around 205-210 nm when measured in solvents like ethanol. nih.gov Since the carboxymethylation occurs at the hydroxyl group and does not alter the core chromophore, this compound is expected to have a similar λmax.

While the featureless nature of its UV spectrum makes it unsuitable for unambiguous qualitative identification, libretexts.orglibretexts.org its utility in quantitative analysis is significant. By preparing a series of standard solutions and measuring their absorbance at the λmax, a calibration curve can be constructed. This allows for the precise determination of the concentration of this compound in unknown samples. It is most powerfully used as a detector for High-Performance Liquid Chromatography (HPLC), where it enables the quantification of the compound as it elutes from the column. nih.govlcms.cz Purity can also be assessed by scanning a wide wavelength range to detect the presence of impurities that may absorb at different wavelengths.

Table 3: UV-Visible Spectroscopy Parameters for this compound This table is interactive. You can sort and filter the data.

Parameter Value/Description Application
λmax (in Ethanol) ~205-210 nm Wavelength for maximum sensitivity in quantitative analysis
Principle Beer-Lambert Law Relates absorbance to concentration
Primary Use Quantitative Analysis Concentration determination via calibration curve
Secondary Use Purity Assessment Detection of absorbing impurities

Bioanalytical Approaches for In Vitro and In Vivo Research Samples

Quantification in Complex Biological Matrices (e.g., Cell Lysates, Tissue Extracts)

Accurate quantification of this compound in complex biological matrices such as plasma, cell lysates, and tissue extracts is critical for pharmacokinetic and pharmacodynamic studies. The method of choice for this application is Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its more advanced form, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). nih.govnih.gov This technique offers the high sensitivity and selectivity required to measure low concentrations of the analyte amidst a multitude of endogenous interfering substances.

The bioanalytical workflow begins with sample preparation, a crucial step to remove proteins and other matrix components that can interfere with analysis. A common method is protein precipitation, where an organic solvent like ice-cold acetonitrile (B52724) is added to the biological sample, followed by centrifugation to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte, is then concentrated and reconstituted in a suitable solvent for injection into the LC-MS system.

Chromatographic separation is typically achieved using a reverse-phase C18 column. nih.govnih.gov The mass spectrometer is operated in a specific detection mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where only the molecular ion of this compound and its specific fragment ions are detected. This ensures that the signal is highly specific to the compound of interest, enabling accurate quantification even at very low levels.

Table 4: Typical UHPLC-MS Parameters for Quantification in Biological Matrices This table is interactive. You can sort and filter the data.

Parameter Typical Setting/Description
Instrument UHPLC coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Elution Gradient Elution
Ionization Source Electrospray Ionization (ESI), typically in negative ion mode
MS Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Metabolite Profiling and Identification in Biological Systems

Understanding the metabolic fate of this compound is essential for evaluating its efficacy and biological activity. Metabolite profiling involves the comprehensive identification and characterization of all metabolic products formed from the parent compound within a biological system. This is predominantly accomplished using untargeted metabolomics approaches with high-resolution mass spectrometry platforms like UHPLC-Q-TOF-MS or UHPLC-Orbitrap-MS. nih.govnih.gov

The strategy involves treating a biological system (in vitro cell cultures or in vivo animal models) with this compound and comparing the full metabolic profiles of samples (e.g., urine, plasma, liver extracts) against those from an untreated control group. nih.gov Sophisticated data analysis software is used to detect features (ions with a specific m/z and retention time) that are present only in the treated group.

Potential metabolites are first flagged based on their accurate mass measurements, which allow for the prediction of their elemental composition with high confidence. Subsequently, MS/MS fragmentation experiments are performed on these candidate ions. The resulting fragmentation patterns are then compared to that of the parent this compound. A logical fragmentation pathway that connects the metabolite to the parent drug provides strong evidence for its identity. This approach can effectively identify common metabolic transformations such as hydroxylation, oxidation, demethylation, and conjugation with endogenous molecules like glucuronic acid or sulfate.

Biophysical Techniques for Molecular Interaction Studies

Biophysical techniques are employed to investigate the direct physical interactions between this compound and its biological targets, such as enzymes or receptor proteins. These methods provide quantitative data on binding affinity, kinetics, and stoichiometry, which are fundamental to understanding the compound's mechanism of action.

Molecular docking is a powerful computational biophysical technique used to predict how a ligand like this compound binds to the active site of a target protein. nih.gov This method uses algorithms to sample numerous possible conformations of the ligand within the protein's binding pocket, calculating the binding energy for each pose. The results can identify the most stable binding mode and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Experimental techniques provide direct measurement of these interactions. Surface Plasmon Resonance (SPR) is a label-free method for monitoring binding events in real-time. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected and measured. This allows for the precise determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity.

Other valuable techniques include Isothermal Titration Calorimetry (ITC) , which measures the heat released or absorbed during a binding event to determine thermodynamic parameters, and various spectroscopic methods like Fluorescence Spectroscopy , which can detect changes in a protein's intrinsic fluorescence upon ligand binding.

Table 5: Biophysical Techniques for Studying Molecular Interactions This table is interactive. You can sort and filter the data.

Technique Type Information Provided
Molecular Docking Computational Binding mode, binding energy, key interacting residues
Surface Plasmon Resonance (SPR) Experimental Binding affinity (Kₐ), kinetics (kₐ, kₑ), specificity
Isothermal Titration Calorimetry (ITC) Experimental Binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)
Fluorescence Spectroscopy Experimental Binding affinity, conformational changes in the target protein

Future Research Directions and Translational Perspectives Preclinical Focus

The therapeutic potential of Carboxymethyl oleanolate (B1249201), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) oleanolic acid, is an area of growing scientific interest. However, translating its promising in vitro activities into viable clinical applications requires dedicated preclinical research focused on surmounting key pharmacological hurdles and deeply understanding its mechanism of action. Future research is poised to explore innovative chemical and formulation strategies, the development of more potent and selective derivatives, synergistic combination therapies, and the application of advanced "omics" technologies to pave the way for targeted preclinical development.

Q & A

Q. What are the established synthetic routes for carboxymethyl oleanolate, and what analytical methods confirm successful derivatization?

this compound is synthesized via sequential functionalization of oleanolic acid. A validated route involves:

  • Benzylation : Reaction of oleanolic acid with benzyl chloride under basic conditions to protect the 28-O position .
  • Succinylation : Subsequent treatment with succinyl anhydride to introduce the carboxymethyl group at the 3-O position . Characterization employs 1H/13C NMR to confirm substitution patterns (e.g., δ 4.5–5.0 ppm for benzyl protons), FT-IR for ester carbonyl detection (~1740 cm⁻¹), and HPLC-ELSD for purity assessment (≥95% by peak area). Mass spectrometry (e.g., ESI-MS) verifies molecular weight (e.g., [M+Na]+ at m/z 763.4) .

Q. How should researchers design experiments to characterize this compound’s physicochemical stability?

Stability studies require:

  • Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks .
  • Analytical endpoints : Monitor degradation via HPLC (retention time shifts), TLC (secondary spots), and pH monitoring for hydrolysis. Data should be tabulated to track degradation kinetics (e.g., Arrhenius plots for temperature-dependent breakdown) .

Q. What standardized protocols exist for assessing this compound’s cytotoxicity in cancer cell lines?

Use the following workflow:

  • Cell culture : Maintain adherent lines (e.g., A549, H1299) in RPMI-1640 with 10% FBS .
  • Dose-response assays : Treat cells with 1–100 μM this compound for 24–72 hours.
  • Viability metrics : Quantify via MTT assay (λ = 570 nm) and validate apoptosis via Annexin V/PI flow cytometry . Include positive controls (e.g., cisplatin) and statistical analysis (two-way ANOVA with Tukey’s post-test) .

Q. Which spectroscopic techniques are critical for distinguishing this compound from its parent compound, oleanolic acid?

Key differentiators include:

  • 13C NMR : Appearance of a carbonyl signal at ~170 ppm (carboxymethyl ester) and absence of the original 3-OH group .
  • FT-IR : New ester C=O stretch (~1740 cm⁻¹) and reduced O-H band (2500–3300 cm⁻¹) .
  • MS/MS : Fragmentation patterns showing loss of the carboxymethyl group (Δm/z 118) .

Q. How can researchers ensure reproducibility in biological activity studies of this compound?

Follow these guidelines:

  • Compound verification : Pre-screen batches via NMR and HPLC to ensure structural consistency .
  • Assay standardization : Use ATCC cell lines with passage numbers <20 and validate assays with reference compounds (e.g., paclitaxel for apoptosis) .
  • Data reporting : Include full dose-response curves, IC50 values (calculated via 4-parameter logistic regression), and error bars for triplicate experiments .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing side reactions?

Advanced optimization involves:

  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) for succinylation yield .
  • Reaction monitoring : Use in-situ FT-IR to track intermediate formation and terminate reactions at ~85% conversion . Tabulate yields and side products (e.g., di-ester byproducts) under varying conditions .

Q. How can contradictory data on this compound’s pro-apoptotic vs. autophagic effects be resolved?

Address discrepancies through:

  • Mechanistic deconvolution : Combine Western blotting (LC3-II for autophagy, cleaved caspase-3 for apoptosis) with lysosomal inhibitors (e.g., chloroquine) .
  • Single-cell analysis : Use high-content imaging to quantify co-occurrence of apoptotic (Annexin V+) and autophagic (LC3 puncta) markers .
  • Dose-dependency analysis : Establish threshold concentrations favoring apoptosis (e.g., >50 μM) versus autophagy .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

Employ:

  • Molecular docking : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma binding .
  • ADMET prediction tools : Use SwissADME or pkCSM to estimate logP (∼4.2), bioavailability (~30%), and CYP450 metabolism .
  • MD simulations : Model membrane permeability using CHARMM-GUI lipid bilayers .

Q. How should researchers design in vivo studies to evaluate this compound’s antitumor efficacy?

Key considerations:

  • Animal models : Use xenograft mice (e.g., HCT-116 tumors) with this compound administered intraperitoneally (10–50 mg/kg) .
  • Toxicity endpoints : Monitor body weight, liver enzymes (ALT/AST), and renal markers (BUN/creatinine) .
  • Tissue distribution : Quantify compound levels in tumors and organs via LC-MS/MS .

Q. What integrative methodologies validate this compound’s purity and bioactivity in complex matrices?

Combine:

  • 2D-LC/MS : Separate isomers and quantify impurities (<0.5%) .
  • Bioassay-guided fractionation : Correlate HPLC peaks with activity in cell-free systems (e.g., topoisomerase inhibition) .
  • Batch-to-batch consistency analysis : Use PCA to compare NMR spectra of multiple syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.